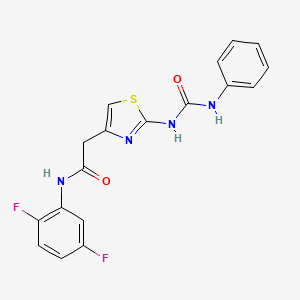![molecular formula C21H23N5 B11284799 1-ethyl-N-(1-phenylbutan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B11284799.png)
1-ethyl-N-(1-phenylbutan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-N-(1-phenylbutan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a complex organic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties . The structure of this compound includes a triazole ring fused with a quinoxaline ring, which contributes to its unique chemical and biological properties .
Preparation Methods
The synthesis of 1-ethyl-N-(1-phenylbutan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine typically involves the aromatic nucleophilic substitution of 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-ethyl-N-(1-phenylbutan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine undergoes various chemical reactions, including:
Scientific Research Applications
1-ethyl-N-(1-phenylbutan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-ethyl-N-(1-phenylbutan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine involves its interaction with specific molecular targets and pathways. The triazole and quinoxaline rings in the compound allow it to bind to enzymes and receptors, inhibiting their activity . This inhibition can lead to the disruption of essential biological processes in microorganisms and cancer cells, resulting in their death .
Comparison with Similar Compounds
1-ethyl-N-(1-phenylbutan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also exhibit significant biological activities, including anticancer and antimicrobial properties.
1,2,4-Triazolo[3,4-c]quinoxalines: Similar to the compound , these compounds have a fused triazole and quinoxaline ring system and exhibit similar biological activities.
The uniqueness of 1-ethyl-N-(1-phenylbutan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine lies in its specific substitution pattern and the presence of the phenylbutan-2-yl group, which may contribute to its distinct biological activities .
Properties
Molecular Formula |
C21H23N5 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
1-ethyl-N-(1-phenylbutan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine |
InChI |
InChI=1S/C21H23N5/c1-3-16(14-15-10-6-5-7-11-15)22-20-21-25-24-19(4-2)26(21)18-13-9-8-12-17(18)23-20/h5-13,16H,3-4,14H2,1-2H3,(H,22,23) |
InChI Key |
IVOLGMSSKRTSFY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N=C2NC(CC)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-2-[1-(4-chlorophenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetamide](/img/structure/B11284719.png)
![3-benzyl-1-(3-chlorobenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B11284721.png)
![2-[3-(furan-2-ylmethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11284727.png)
![8-(4-ethylphenyl)-1-methyl-3-(prop-2-en-1-yl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B11284741.png)
![2-(2-Amino-6-methyl-5-phenylpyrimidin-4-yl)-5-[(3-chlorophenyl)methoxy]phenol](/img/structure/B11284747.png)
![Methyl 7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11284759.png)
![3-(4-bromophenyl)-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11284766.png)
![3-(3,4-dimethylphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B11284767.png)
![2-{2-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11284768.png)

![ethyl 2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B11284780.png)
![3-(2-fluorobenzyl)-1-methyl-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B11284788.png)
![3-[(3-chlorophenyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11284796.png)
![ethyl 4-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate](/img/structure/B11284803.png)
